molecular formula C15H17N7O B12268960 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B12268960
M. Wt: 311.34 g/mol
InChI Key: IEVIETWICWBCGI-UHFFFAOYSA-N
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Description

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a pyrazine ring with a triazolo-pyridazine moiety, connected via a piperidine linker. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting from commercially available precursors

    Formation of Triazolo-Pyridazine Core: The triazolo-pyridazine core can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions. This step often requires refluxing in a solvent such as ethanol or acetic acid.

    Introduction of Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with the triazolo-pyridazine core in the presence of a base like potassium carbonate.

    Attachment of Pyrazine Ring: The final step involves the coupling of the pyrazine ring to the piperidine-triazolo-pyridazine intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazine or triazolo-pyridazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazine core but differ in the substituents attached to the ring system.

    Pyrazine derivatives: Compounds with a pyrazine ring but different functional groups or linkers.

    Piperidine derivatives: Molecules containing a piperidine ring with various substituents.

Uniqueness

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine is unique due to the combination of its triazolo-pyridazine, piperidine, and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H17N7O/c1-2-14(20-22-11-18-19-13(1)22)21-7-3-12(4-8-21)10-23-15-9-16-5-6-17-15/h1-2,5-6,9,11-12H,3-4,7-8,10H2

InChI Key

IEVIETWICWBCGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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